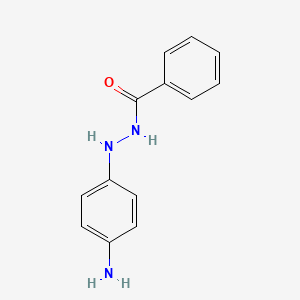

N'-(4-Aminophenyl)benzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(4-aminophenyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-11-6-8-12(9-7-11)15-16-13(17)10-4-2-1-3-5-10/h1-9,15H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSIZNQVECHOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276751 | |

| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63402-27-7 | |

| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63402-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N'-(4-Aminophenyl)benzohydrazide from p-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the multi-step synthesis of N'-(4-Aminophenyl)benzohydrazide, a versatile intermediate in drug discovery and development, starting from the readily available precursor, p-nitroaniline. The synthesis involves a four-step reaction sequence: diazotization of p-nitroaniline, reduction to a hydrazine intermediate, subsequent benzoylation, and a final reduction of the nitro group.

Overall Synthesis Pathway

The synthesis of this compound from p-nitroaniline proceeds through the following key intermediates:

-

p-Nitroaniline Diazonium Salt: Formed via the diazotization of p-nitroaniline.

-

4-Nitrophenylhydrazine: Obtained by the reduction of the diazonium salt.

-

N'-(4-Nitrophenyl)benzohydrazide: Synthesized through the benzoylation of 4-nitrophenylhydrazine.

-

This compound: The final product, achieved by the reduction of the nitro group.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

Step 1 & 2: Synthesis of 4-Nitrophenylhydrazine Hydrochloride from p-Nitroaniline

This procedure combines the diazotization of p-nitroaniline and the subsequent reduction of the resulting diazonium salt to 4-nitrophenylhydrazine hydrochloride.[1][2]

Experimental Protocol:

-

Dissolve p-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL) in a flask.

-

Cool the solution to 0°C in an ice bath.

-

Prepare a solution of sodium nitrite (717 mg, 10.4 mmol) in ice-cooled water (4 mL).

-

Add the sodium nitrite solution dropwise to the p-nitroaniline solution while maintaining the temperature at 0°C and stirring continuously for 1 hour.

-

In a separate flask, prepare a pre-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL).

-

Slowly add the stannous chloride solution to the diazonium salt mixture.

-

Continue stirring the reaction mixture at 0°C for an additional 2 hours.

-

Collect the resulting yellow-orange precipitate by filtration.

-

Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7).

-

Dry the precipitate under vacuum overnight to yield 4-nitrophenylhydrazine hydrochloride.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Nitroaniline | [1] |

| Product | 4-Nitrophenylhydrazine hydrochloride | [1] |

| Yield | 39% | [1] |

| Appearance | Yellow-orange precipitate | [1] |

Step 3: Synthesis of N'-(4-Nitrophenyl)benzohydrazide

This step involves the benzoylation of the synthesized 4-nitrophenylhydrazine. The following is a general procedure based on the Schotten-Baumann reaction for the benzoylation of amines and hydrazines.[3]

Experimental Protocol:

-

Suspend 4-nitrophenylhydrazine hydrochloride in an aqueous solution of sodium hydroxide (10%) in a conical flask.

-

Slowly add benzoyl chloride in small portions with vigorous shaking.

-

After the addition is complete, stopper the flask and continue to shake for 15-20 minutes, or until the odor of benzoyl chloride is no longer detectable.

-

Dilute the reaction mixture with cold water to precipitate the crude product.

-

Filter the crude N'-(4-nitrophenyl)benzohydrazide using suction filtration on a Büchner funnel.

-

Wash the product with cold water.

-

Recrystallize the crude product from hot ethanol to obtain the purified N'-(4-nitrophenyl)benzohydrazide.

Quantitative Data:

Note: Specific yield and melting point data for this reaction were not found in the provided search results. The following table provides characterization data for a similar compound, N'-(4-nitrobenzylidene)benzohydrazide, for reference.

| Parameter | Value | Reference |

| Molecular Formula | C14H11N3O3 | [4] |

| Molecular Weight | 269.25 g/mol | [4] |

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group of N'-(4-nitrophenyl)benzohydrazide to an amino group. Several methods are effective for this transformation.[5][6]

Method A: Reduction with Tin(II) Chloride [5][7]

Experimental Protocol:

-

Dissolve N'-(4-nitrophenyl)benzohydrazide in a suitable solvent such as ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution.

-

Add concentrated hydrochloric acid and heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Method B: Catalytic Transfer Hydrogenation with Hydrazine Hydrate [8][9][10]

Experimental Protocol:

-

Dissolve N'-(4-nitrophenyl)benzohydrazide in a solvent such as methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

-

Add hydrazine hydrate in excess.

-

Heat the reaction mixture at reflux and monitor the progress by TLC.

-

After completion, cool the mixture and filter it through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Reaction Pathway Diagram

Caption: Detailed chemical reaction pathway for the synthesis.

Conclusion

This technical guide outlines a reliable and reproducible synthetic route to this compound from p-nitroaniline. The protocols provided are based on established chemical transformations and offer researchers a solid foundation for the preparation of this valuable compound. The choice of reducing agent in the final step can be adapted based on the specific requirements of the user, such as substrate compatibility and desired reaction conditions. Careful execution of these steps should provide the target molecule in good purity and yield, ready for its application in further research and drug development endeavors.

References

- 1. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. N'-(4-Nitrobenzylidene)benzohydrazide | C14H11N3O3 | CID 6861632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. d-nb.info [d-nb.info]

- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

Spectroscopic Characterization of N'-(4-Aminophenyl)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N'-(4-Aminophenyl)benzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of closely related compounds and provides detailed experimental protocols for obtaining this data. The information is presented to facilitate research and development involving this and similar molecular scaffolds.

Introduction

This compound is a derivative of benzohydrazide featuring a 4-aminophenyl group. This class of compounds, known as hydrazones, is recognized for its diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Furthermore, the presence of aromatic rings and the hydrazone linkage makes these molecules interesting for applications in materials science, such as in the development of nonlinear optical materials. Accurate and thorough spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the electronic properties of this compound. This guide covers the key spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from the analysis of structurally similar compounds reported in the scientific literature.

Table 1: Predicted FT-IR Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amine and Amide) | 3450 - 3200 | Strong |

| C-H Stretching (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretching (Amide I) | 1680 - 1640 | Strong |

| C=N Stretching | 1620 - 1580 | Medium |

| N-H Bending (Amide II and Amine) | 1650 - 1550 | Medium |

| C=C Stretching (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretching | 1350 - 1250 | Medium |

Table 2: Predicted UV-Vis Spectral Data

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol | ~280 - 320 | High | π → π |

| Ethanol | ~350 - 380 | Medium | n → π |

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 10.5 | Singlet | 1H | -CO-NH - |

| ~8.0 - 8.2 | Singlet | 1H | -NH-N=CH - |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic Protons (Benzoyl, ortho to C=O) |

| ~7.4 - 7.6 | Multiplet | 3H | Aromatic Protons (Benzoyl, meta and para) |

| ~7.2 - 7.4 | Doublet | 2H | Aromatic Protons (Aminophenyl, ortho to C=N) |

| ~6.6 - 6.8 | Doublet | 2H | Aromatic Protons (Aminophenyl, ortho to NH₂) |

| ~5.0 - 5.5 | Singlet | 2H | -NH₂ |

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Amide) |

| ~150 | C -NH₂ (Aminophenyl) |

| ~145 | C =N (Hydrazone) |

| ~140 | Quaternary C (Aminophenyl, attached to C=N) |

| ~132 | Aromatic C -H (Benzoyl, para) |

| ~130 | Quaternary C (Benzoyl, attached to C=O) |

| ~129 | Aromatic C -H (Benzoyl, meta) |

| ~128 | Aromatic C -H (Aminophenyl, ortho to C=N) |

| ~127 | Aromatic C -H (Benzoyl, ortho) |

| ~114 | Aromatic C -H (Aminophenyl, ortho to NH₂) |

Table 5: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Assignment |

| 227 | High | [M]⁺ (Molecular Ion) |

| 121 | High | [C₇H₅O]⁺ (Benzoyl cation) |

| 106 | Medium | [C₇H₆N₂]⁺ (Aminophenylnitrile cation from rearrangement) |

| 92 | High | [C₆H₆N]⁺ (Aniline radical cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Synthesis of this compound

A common synthetic route involves the condensation of benzohydrazide with 4-aminobenzaldehyde.[1]

-

Dissolution: Dissolve equimolar amounts of benzohydrazide and 4-aminobenzaldehyde in a suitable solvent, such as ethanol or methanol.

-

Catalysis: Add a catalytic amount of a weak acid, like glacial acetic acid, to the solution.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, of a known concentration.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the solution over a wavelength range of 200-800 nm, using the pure solvent as a reference.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum.

-

-

Analysis:

-

¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the signals to assign the protons to the molecular structure.

-

¹³C NMR: Analyze the chemical shifts to assign the carbon atoms.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

Crystal Structure of N'-(4-Aminophenyl)benzohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of various N'-(4-Aminophenyl)benzohydrazide derivatives. The information presented herein is curated from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The guide details the crystallographic parameters of these compounds, outlines the experimental protocols for their synthesis and structural determination, and provides a visual representation of the general experimental workflow.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest due to their versatile chemical properties and potential biological activities. The three-dimensional arrangement of atoms and molecules in the crystalline state is crucial for understanding their structure-property relationships, which can inform the design of new therapeutic agents and functional materials. This guide focuses on the detailed crystallographic data obtained from single-crystal X-ray diffraction studies.

Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic data for a series of this compound derivatives. This information provides a quantitative basis for comparing the solid-state structures of these compounds.

Table 1: Crystallographic Data for this compound Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide | C₁₅H₁₅N₃O | Monoclinic | P2₁/n | 12.261(9) | 5.324(4) | 19.882(15) | 94.57(2) | 4 | [1] |

| 4-amino-N′- [(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide | C₁₅H₁₅N₃O₂ | Monoclinic | P2₁/c | - | - | - | - | - | [2][3] |

| (E)-4-amino-N′-(1-(p-tolyl)ethylidene)benzohydrazide | C₁₆H₁₇N₃O | Monoclinic | P2₁/c | - | - | - | - | - | [4] |

| (E)-N′-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide·CH₃OH | C₁₅H₁₄IN₃O₂·CH₃OH | Monoclinic | P2₁/c | - | - | - | - | - | [5] |

| (Z)-4-amino-N′-(1-(o-tolyl)ethylidene)benzohydrazide | C₁₆H₁₇N₃O | Monoclinic | P2₁/n | 8.2818(6) | 17.0495(10) | 10.2429(7) | 98.980(6) | 4 | [6] |

| 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate | C₁₄H₁₆N₄O₃ | Orthorhombic | P2₁2₁2 | 8.0968(7) | 16.6829(17) | 5.3097(5) | 90 | 2 | [7][8] |

| (E)-4-Amino-N′-(3-nitrobenzylidene)benzohydrazide | C₁₄H₁₂N₄O₃ | Monoclinic | P2₁/c | 7.8909(16) | 11.153(2) | 14.709(3) | 92.00(3) | 4 | [9] |

Note: '-' indicates data not specified in the provided search results.

Experimental Protocols

The synthesis and crystal structure determination of this compound derivatives generally follow established chemical and crystallographic methodologies. Below are detailed protocols based on the cited literature.

General Synthesis of N'-(Arylmethylidene)-4-aminobenzohydrazides

This procedure describes a common method for the synthesis of Schiff base derivatives of 4-aminobenzohydrazide.

-

Dissolution of Hydrazide: 4-Aminobenzohydrazide is dissolved in a suitable solvent, typically ethanol or methanol.

-

Addition of Aldehyde/Ketone: A stoichiometric equivalent of the desired aromatic aldehyde or ketone is added to the solution.

-

Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid or hydrochloric acid, may be added to facilitate the condensation reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few minutes to several hours.

-

Crystallization: The product often precipitates from the reaction mixture upon cooling. The solid is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol, water), and dried.

-

Recrystallization: For single-crystal growth, the crude product is recrystallized from an appropriate solvent or solvent mixture by slow evaporation, slow cooling, or vapor diffusion. For instance, colorless crystals of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate were obtained by slow evaporation from a water-ethanol mixture over 30 days.[7][8]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal of the synthesized compound is selected and mounted on the goniometer head of the diffractometer.

-

Data Collection: The crystal is maintained at a specific temperature (e.g., 293 K or 100 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their intensities and standard uncertainties. This includes corrections for Lorentz and polarization effects, and in some cases, absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refinement results in the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters. For example, the structure of (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide was solved using SIR92 and refined with SHELXL97.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound derivatives.

Signaling Pathways

The provided search results focus primarily on the synthesis and crystallographic analysis of this compound derivatives. Information regarding the specific signaling pathways modulated by these compounds is not detailed in the context of their crystal structure reports. Elucidation of such biological activities would require further pharmacological studies.

Conclusion

This technical guide has summarized the available crystallographic data for a range of this compound derivatives, providing a valuable resource for researchers. The detailed experimental protocols offer practical guidance for the synthesis and structural characterization of these and related compounds. The presented data and methodologies are fundamental for advancing the understanding of the structure-activity relationships of this important class of molecules, which may pave the way for the development of novel therapeutic agents and advanced materials.

References

- 1. (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld surface analysis of (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of (E)-N’-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (E)-4-Amino-N′-(3-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of N-arylbenzohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-arylbenzohydrazide compounds, a class of molecules with significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a valuable resource for researchers in the field.

Physicochemical Properties

N-arylbenzohydrazides are a class of organic compounds characterized by a benzohydrazide core structure with an aryl group attached to the terminal nitrogen atom. Their physical and chemical properties can be significantly influenced by the nature and position of substituents on both the benzoyl and the N-aryl rings.

Physical Properties

The physical properties of N-arylbenzohydrazides are crucial for their handling, formulation, and pharmacokinetic profiling. Generally, these compounds are crystalline solids at room temperature. Key physical parameters are summarized below.

Table 1: Physical Properties of Selected N-arylbenzohydrazide Derivatives

| Compound/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |

| Benzohydrazide (Parent Compound) | C₇H₈N₂O | 136.15 | 115[1] | 267 (decomposes)[1] | Soluble in water and alcohol; slightly soluble in ether, acetone, chloroform.[1] | 3.03 (conjugate acid) at 20 °C[1] |

| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | C₁₈H₂₀N₂O₅ | 344.36 | 180-182.5[2] | Not Reported | Not Reported | Not Reported |

| (E)-N'-(4-chlorobenzylidene)-4-methoxybenzohydrazide | C₁₅H₁₃ClN₂O₂ | 288.73 | 146-148[2] | Not Reported | Not Reported | Not Reported |

| (E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazide | C₁₄H₁₃N₃O₂ | 255.27 | 227-229[2] | Not Reported | Not Reported | Not Reported |

| N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide | C₁₅H₁₄N₂O₃ | 270.28 | Not Reported | Not Reported | Not Reported | Not Reported |

| 3-hydroxy-4-methoxy-N'-(pyridin-4-ylmethylene)benzohydrazide | C₁₄H₁₃N₃O₃ | 271.27 | Not Reported | Not Reported | Not Reported | Not Reported |

| 4-bromo-N'-(pyridin-4-ylmethylene)benzohydrazide | C₁₃H₁₀BrN₃O | 316.15 | Not Reported | Not Reported | Not Reported | Not Reported |

| 4-(dimethylamino)-N'-(pyridin-4-ylmethylene)benzohydrazide | C₁₅H₁₆N₄O | 268.31 | Not Reported | Not Reported | Not Reported | Not Reported |

| N,N'-diphenylbenzohydrazide | C₁₉H₁₆N₂O | 288.35 | Not Reported | Not Reported | Not Reported | Not Reported |

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and characterization of N-arylbenzohydrazide compounds.

Table 2: Spectroscopic Data for Selected N-arylbenzohydrazide Derivatives

| Compound | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| Amino acid-(N`-benzoyl) hydrazide derivatives | Urethane C=O: 1715-1727, Amide C=O: 1663-1693, N-H: 3226-3336[3] | Three exchangeable signals for NH protons.[3] | Urethane C=O and two Amide C=O: 153-173.[3] |

| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | NH: 3227, Ar-CH: 2942, Ali-CH: 2834, C=O: 1637, C=N: 1503[2] | 11.7 (s, 1H, enolic NH), 8.4 (s, 1H, CH=N), 7.9 (d, J=8.8 Hz, 2H), 7.1 (d, J=8.8 Hz, 2H), 7.0 (s, 2H), 3.8 (s, 9H), 3.6 (s, 3H)[2] | 162 (CO), 161 (p-ArOCH₃), 153 (m-Ar(OCH₃)₂), 147 (CH=N), 139, 130, 129, 125, 113, 104 (Ar carbons), 56, 60 (OCH₃)[2] |

| (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | NH: 3434, Ar-CH: 3079, Ali-CH: 2364, C=O: 1642, C=N: 1598[4] | 11.8 (s, 1H, enolic NH), 8.6 (s, 1H, CH=N), 7.9 (d, 2H), 7.6 (d, 1H), 7.5 (d, 2H), 7.1 (s, 1H)[4] | 161 (C=O), 143 (CH=N), 138, 136, 131, 129, 128, 127 (Ar and Thiophene carbons)[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of N-arylbenzohydrazide compounds, compiled from various research articles.

General Synthesis of N-arylbenzohydrazide Derivatives

The synthesis of N-arylbenzohydrazide derivatives typically involves a multi-step process. A general workflow is outlined below.

Caption: General synthetic workflow for N-arylbenzohydrazide compounds.

Protocol:

-

Esterification of Substituted Benzoic Acid: A mixture of the substituted benzoic acid and an excess of an alcohol (e.g., methanol) is refluxed in the presence of a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the resulting ester is purified.

-

Hydrazinolysis of the Ester: The synthesized methyl benzoate derivative is dissolved in a suitable solvent like ethanol, and hydrazine hydrate is added. The mixture is refluxed for a specified period. After cooling, the precipitated benzohydrazide derivative is filtered, washed with a cold solvent, and dried.

-

Condensation with Aryl Aldehyde: The benzohydrazide derivative and a substituted aryl aldehyde are dissolved in a solvent such as ethanol, often with a few drops of a catalyst like glacial acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours. The resulting N-arylbenzohydrazide product that precipitates upon cooling is collected by filtration, washed, and recrystallized from a suitable solvent to afford the pure compound.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is commonly used to screen for the antimicrobial activity of newly synthesized compounds.

Protocol:

-

Preparation of Media and Inoculum: Nutrient agar plates are prepared and solidified. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the agar surface.

-

Well Preparation and Sample Addition: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar. A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A well containing only the solvent serves as a negative control, and a standard antibiotic is used as a positive control.

-

Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well in millimeters.

In Vitro EGFR Kinase Inhibition Assay

This assay is employed to determine the inhibitory effect of the compounds on the epidermal growth factor receptor (EGFR) kinase activity.

Protocol:

-

Assay Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity. A common method is the ADP-Glo™ Kinase Assay.

-

Reaction Setup: The kinase reaction is performed in a multi-well plate. Each well contains the EGFR kinase enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: The test compounds (N-arylbenzohydrazides) are added to the reaction mixture at various concentrations. A known EGFR inhibitor (e.g., erlotinib) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

Kinase Reaction and Detection: The reaction is initiated by the addition of ATP and incubated at room temperature for a specific duration (e.g., 60 minutes). After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP into ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal. The signal is measured using a luminometer.

-

Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity relative to the vehicle control. IC₅₀ values (the concentration of the inhibitor required to reduce the enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Iron Chelation Assay

This assay evaluates the ability of the compounds to bind to iron, a property relevant to their potential anticancer activity.

Protocol:

-

Principle: The assay is based on the competition between the test compound and a known iron chelator (e.g., ferrozine) for ferrous ions.

-

Reaction Mixture: The test compound is mixed with a solution of ferrous chloride.

-

Indicator Addition: Ferrozine is added to the mixture. Ferrozine forms a colored complex with free ferrous ions.

-

Spectrophotometric Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured spectrophotometrically at a specific wavelength (e.g., 562 nm).

-

Calculation: The iron-chelating activity of the test compound is calculated as the percentage of inhibition of the formation of the ferrozine-Fe²⁺ complex. A decrease in the absorbance of the ferrozine-Fe²⁺ complex indicates the iron-chelating ability of the test compound. EDTA is often used as a positive control.

Biological Activity and Signaling Pathways

N-arylbenzohydrazide derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their mechanisms of action are diverse and can involve the inhibition of specific enzymes or the modulation of cellular signaling pathways.

Anticancer Activity

Several N-arylbenzohydrazide derivatives have demonstrated promising anticancer activity through various mechanisms.

Certain N-arylbenzohydrazide compounds have been identified as inhibitors of LSD1, a histone demethylase that is overexpressed in various cancers. Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce cancer cell differentiation and apoptosis.

Caption: Mechanism of action of N-arylbenzohydrazide as LSD1 inhibitors.

Some N-arylbenzohydrazide derivatives have been shown to inhibit the kinase activity of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in cancer. Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Caption: Inhibition of the EGFR signaling pathway by N-arylbenzohydrazides.[2][3][5][6][7]

Certain N-arylbenzohydrazide derivatives can act as iron chelators. Cancer cells often have a higher demand for iron compared to normal cells. By sequestering intracellular iron, these compounds can disrupt iron-dependent metabolic processes and induce oxidative stress, leading to cancer cell death.

Caption: Iron chelation mechanism of N-arylbenzohydrazides in cancer cells.

Conclusion

N-arylbenzohydrazide compounds represent a versatile scaffold in medicinal chemistry with a broad spectrum of biological activities. Their physicochemical and spectroscopic properties are well-characterized for many derivatives, and established synthetic routes allow for the generation of diverse chemical libraries. The multifaceted mechanisms of action, including enzyme inhibition and disruption of cellular homeostasis, make them promising candidates for further investigation and development as therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding for researchers to build upon in their exploration of this important class of compounds.

References

- 1. Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ClinPGx [clinpgx.org]

Probing the Pharmacological Landscape: A Technical Guide to the Mechanisms of Action of Benzohydrazide Derivatives

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of benzohydrazide derivatives, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Executive Summary

Benzohydrazide derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] Their therapeutic efficacy stems from their ability to interact with a range of molecular targets, leading to the modulation of critical cellular pathways. Key mechanisms of action include the inhibition of crucial enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase, carbonic anhydrases, cholinesterases, and urease.[3][4][5][6] Furthermore, many derivatives display potent antimicrobial properties against a wide array of pathogenic bacteria and fungi.[7][8] This guide synthesizes the current understanding of these mechanisms, supported by quantitative inhibitory data, detailed protocols for in vitro evaluation, and schematic diagrams of the associated signaling cascades and experimental workflows.

Quantitative Data Summary: Inhibitory Activities of Benzohydrazide Derivatives

The following tables summarize the quantitative data on the inhibitory potency of various benzohydrazide derivatives against key molecular targets.

Table 1: Anticancer Activity of Benzohydrazide Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| H20 | EGFR Kinase | - | 0.08 | [3][9] |

| H20 | Proliferation | A549 (Lung) | 0.46 | [3][9] |

| H20 | Proliferation | MCF-7 (Breast) | 0.29 | [3][9] |

| H20 | Proliferation | HeLa (Cervical) | 0.15 | [3][9] |

| H20 | Proliferation | HepG2 (Liver) | 0.21 | [3][9] |

| Compound 4 | Proliferation | HCT 116 (Colon) | 1.88 | [1] |

| Compound 14 | Proliferation | Colorectal Cancer | 37.71 | [1] |

| Compound 5t | Proliferation | HeLa (Cervical) | 0.66 | [1] |

| Compound 6g | Growth Inhibition | K562 (Leukemia) | ~50 | [10] |

Table 2: Enzyme Inhibition by Benzohydrazide Derivatives

| Compound ID | Enzyme Target | IC50 (µM) | Reference |

| 2-amino 3-nitro benzohydrazide (10) | Human Carbonic Anhydrase I (hCA-I) | 0.030 | [4] |

| 2-amino 3-nitro benzohydrazide (10) | Human Carbonic Anhydrase II (hCA-II) | 0.047 | [4] |

| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l) | Acetylcholinesterase (AChE) | 46.8 - 137.7 | [5] |

| Various Derivatives | Butyrylcholinesterase (BuChE) | 19.1 - 881.1 | [5] |

| Compound 6 | Urease | 13.33 ± 0.58 | [6] |

| Compound 25 | Urease | <21.14 | [6] |

Table 3: Antimicrobial Activity of Benzohydrazide Derivatives

| Compound ID | Organism | Activity Metric | Value | Reference |

| 5e | P. aeruginosa | MIC (µg/mL) | 3.12 | |

| 5f | K. pneumoniae | MIC (µg/mL) | 3.12 | |

| S3 | E. coli | pMICec | 15 | [11] |

| 5c & 5d | M. tuberculosis H37Rv | Potent Activity | - | [1] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of benzohydrazide derivatives are underpinned by their interaction with specific signaling pathways. The following diagrams illustrate some of the core mechanisms.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the reported findings.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivative and incubate for the desired period (e.g., 24-72 hours).[7]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3][12]

-

Incubation: Incubate the plate for 4 hours at 37°C.[3][12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][7]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm should be used for background subtraction.[3]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Protocol:

-

Reagent Preparation: Prepare 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[1] Prepare stocks of EGFR enzyme, ATP, and a suitable substrate (e.g., a fluorescently labeled peptide like Y12-Sox).[1]

-

Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of EGFR enzyme to each well. Add 0.5 µL of serially diluted benzohydrazide derivative (in 50% DMSO) or DMSO control. Incubate for 30 minutes at 27°C.[1][6]

-

Initiate Kinase Reaction: Start the reaction by adding 45 µL of a pre-mixed solution containing ATP and the peptide substrate.[1] Final concentrations should be optimized, for example: 5 nM EGFR, 15 µM ATP, and 5 µM peptide substrate.[1]

-

Kinetic Reading: Immediately begin monitoring the increase in fluorescence (e.g., λex=360nm / λem=485nm) every ~70 seconds for 30-120 minutes using a plate reader.[1]

-

Data Analysis: Determine the initial velocity (slope of the linear portion of the reaction curve) for each inhibitor concentration. Plot the initial velocity against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable regression model.[1]

Antimicrobial Susceptibility: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[13]

Protocol:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 × 10⁸ CFU/mL) in sterile saline or broth.[2]

-

Plate Inoculation: Using a sterile cotton swab, uniformly spread the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[11][14]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[13][14]

-

Compound Application: Add a specific volume (e.g., 20-100 µL) of the benzohydrazide derivative solution (dissolved in a suitable solvent like DMSO) into each well.[13] Include positive (known antibiotic) and negative (solvent) controls.[10]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.[11]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone diameter indicates greater antimicrobial activity.[11]

Cholinesterase Inhibition: Ellman's Method

This spectrophotometric assay measures acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity.[5][15]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well: 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the benzohydrazide derivative solution (inhibitor), and 10 µL of cholinesterase enzyme (e.g., 1 U/mL AChE).[5]

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C.[5]

-

Chromogen Addition: Add 10 µL of 10 mM DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to the mixture.[5]

-

Substrate Addition: Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (ATCI) as the substrate.[5] The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.[16]

-

Absorbance Reading: Immediately begin reading the absorbance at 412 nm at regular intervals.[5][17]

-

Data Analysis: Calculate the percentage of inhibition by comparing the rate of absorbance change in the sample wells to that of the control wells (containing no inhibitor). Determine the IC50 value from the dose-response curve.

Urease Inhibition Assay

This assay determines the inhibitory effect of compounds on the urease enzyme, which catalyzes the hydrolysis of urea to ammonia.[6]

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 15 µL of urease enzyme solution and 15 µL of the benzohydrazide derivative at the desired concentration.[2]

-

Substrate Addition and Incubation: Add 70 µL of urea solution (e.g., 50 mM in HEPES buffer, pH 7.5) to the mixture. Incubate at 37°C for 30 minutes.[2]

-

Ammonia Detection (Berthelot Method): To quantify the ammonia produced, add 50 µL of a phenol reagent (e.g., 10 g/L phenol and 50 mg/L sodium nitroprusside) and 50 µL of an alkali reagent (e.g., 5 g/L NaOH and 8.4 mL/L sodium hypochlorite).[2]

-

Incubation and Reading: Incubate the plate at 37°C for another 30 minutes to allow for color development.[2] Measure the absorbance at 625 nm with a microplate reader.[2]

-

Data Analysis: Calculate the percentage inhibition by comparing the absorbance of the sample wells to control wells (with and without enzyme). Determine the IC50 value from the dose-response curve.[18]

Experimental and Drug Discovery Workflow

The development of novel benzohydrazide derivatives as therapeutic agents follows a structured workflow from initial design to lead optimization.

Conclusion

Benzohydrazide derivatives continue to be a rich source of pharmacologically active compounds with diverse mechanisms of action. Their ability to inhibit key enzymes in cancer and neurological disorders, coupled with their potent antimicrobial effects, underscores their importance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this promising class of molecules. Future research should focus on elucidating more detailed structure-activity relationships and exploring in vivo efficacy and safety profiles of lead compounds.

References

- 1. rsc.org [rsc.org]

- 2. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 7. researchhub.com [researchhub.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 10. hereditybio.in [hereditybio.in]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Aminophenyl Group: A Key Player in the Bioactivity of Benzohydrazides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Within this diverse chemical space, the presence and position of an aminophenyl group have been shown to be critical determinants of bioactivity. This technical guide provides a comprehensive overview of the role of the aminophenyl moiety in modulating the pharmacological effects of benzohydrazide derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The Structural Significance of the Aminophenyl Group

The aminophenyl group, a benzene ring substituted with an amino group (-NH2), can significantly influence the physicochemical properties of a benzohydrazide molecule. Its basic nature can affect the compound's solubility, lipophilicity, and ability to form hydrogen bonds. Furthermore, the position of the amino group (ortho, meta, or para) on the phenyl ring can dictate the molecule's overall conformation and its interaction with biological targets. Structure-activity relationship (SAR) studies have consistently highlighted that the electronic and steric effects imparted by the aminophenyl group are crucial for potent bioactivity.

Anticancer Activity: Targeting Key Cellular Pathways

Benzohydrazide derivatives featuring an aminophenyl group have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of critical enzymes and disruption of signaling pathways essential for cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Several studies have identified aminophenyl benzohydrazide derivatives as potent inhibitors of EGFR, a tyrosine kinase that plays a pivotal role in various cancers.[1] Overexpression or mutation of EGFR can lead to uncontrolled cell growth. The aminophenyl group can form crucial interactions within the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of its downstream signaling pathways.

Table 1: Anticancer Activity of Aminophenyl Benzohydrazide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PBHT Derivative 1 | HCT15 (Colon) | 10.1 | [2] |

| PBHT Derivative 2 | HCT15 (Colon) | 12.5 | [2] |

| PBHT Derivative 3 | HCT15 (Colon) | 14.2 | [2] |

| Fluorinated Aminophenylhydrazine 6 | A549 (Lung) | 0.64 | [3] |

| Benzimidazole Derivative 7n | SK-Mel-28 (Melanoma) | 2.55 | [4] |

| Benzimidazole Derivative 7u | SK-Mel-28 (Melanoma) | 17.89 | [4] |

| Quinoline-Indole Hybrid 38a | KB (Oral) | 0.15 | [5] |

| Quinoline-Indole Hybrid 38a | A-549 (Lung) | 0.81 | [5] |

| Quinoline-Indole Hybrid 38a | MCF-7 (Breast) | 0.79 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 1: EGFR Signaling Pathway Inhibition.

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Some benzohydrazide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][6] The aminophenyl group can play a role in binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics.

Figure 2: Inhibition of Tubulin Polymerization.

Antimicrobial Activity: A Multi-pronged Attack

Aminophenyl benzohydrazides have also demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanisms of action are often multifaceted, targeting essential microbial enzymes and processes.

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination.[7][8][9] Hydrazone derivatives, a common class of benzohydrazides, have been shown to inhibit this enzyme. The aminophenyl group can contribute to the binding affinity of these compounds to the active site of DNA gyrase, preventing it from carrying out its function and ultimately leading to bacterial cell death.

Table 2: Antimicrobial Activity of Aminophenyl Benzohydrazide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Quinoline Hydrazone 9m | S. aureus | 0.14 | [1] |

| Quinoline Hydrazone 9n | S. aureus | 0.19 | [1] |

| Quinazolinone Derivative 5a | E. coli | 1-16 | [7] |

| Carbazole Derivative 2 | S. aureus ATCC 6358 | 30 | [10] |

| Carbazole Derivative 2 | S. aureus ATCC 700699 | 40 | [10] |

| Carbazole Derivative 2 | S. epidermidis ATCC 12228 | 50 | [10] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Test compounds (serial dilutions)

-

Positive control (bacterial suspension without antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Figure 3: Mechanism of DNA Gyrase Inhibition.

Enzyme Inhibition: A Promising Avenue for Drug Discovery

Beyond anticancer and antimicrobial activities, aminophenyl benzohydrazides have been investigated as inhibitors of various enzymes implicated in disease.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH can lead to increased levels of anandamide, which has therapeutic potential for pain, anxiety, and inflammation. The aminophenyl group in benzohydrazide derivatives can be crucial for binding to the active site of FAAH.

Experimental Protocol: FAAH Inhibition Assay (Fluorometric)

This assay measures the inhibition of FAAH activity by monitoring the hydrolysis of a fluorogenic substrate.[13][14]

Materials:

-

FAAH enzyme

-

FAAH assay buffer

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compounds

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Add FAAH enzyme and test compound (at various concentrations) to the wells of a 96-well plate.

-

Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).

-

Calculate the rate of reaction and determine the percent inhibition and IC50 values for the test compounds.

Synthesis of Aminophenyl Benzohydrazide Derivatives

The synthesis of aminophenyl benzohydrazide derivatives typically involves a multi-step process. A common route begins with the protection of the amino group of an aminobenzoic acid, followed by esterification and subsequent reaction with hydrazine hydrate to form the hydrazide. The protecting group is then removed, and the resulting aminobenzohydrazide can be further modified, often through condensation with various aldehydes or ketones to form hydrazones.[15][16]

Figure 4: General Synthesis Workflow.

Conclusion

The aminophenyl group is a versatile and influential component in the design of bioactive benzohydrazide derivatives. Its ability to participate in hydrogen bonding, its electronic properties, and its impact on molecular conformation are key to its role in modulating interactions with various biological targets. This guide has provided an overview of its importance in anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols. The continued exploration of SAR around the aminophenyl moiety will undoubtedly lead to the development of novel and more potent therapeutic agents based on the benzohydrazide scaffold.

References

- 1. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. First Synthesis of Novel Aminophenyl Pyridinium-5-(hydroxybenzoyl)-hydrazonomethyl-2-oxothiazol-3-ide Derivatives and Evaluation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 8. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

In Silico Prediction of N'-(4-Aminophenyl)benzohydrazide Properties: A Technical Guide

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of the compound N'-(4-Aminophenyl)benzohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a detailed exploration of computational methodologies used to evaluate potential drug candidates.

Introduction

In the early stages of drug discovery, the evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial.[1] In silico methods, which utilize computational models to predict these properties, have become indispensable tools for rapidly screening large libraries of compounds and prioritizing those with the most promising characteristics for further experimental validation.[2][3][4] This guide focuses on the application of these methods to this compound, a molecule belonging to the benzohydrazide class of compounds, which has garnered interest for various therapeutic applications.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in biological systems. These properties are often the basis for predicting more complex pharmacokinetic characteristics. The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value | Method |

| Molecular Formula | C13H13N3O | - |

| Molecular Weight | 227.26 g/mol | - |

| LogP (octanol/water partition coefficient) | 1.85 | ALOGPS |

| Topological Polar Surface Area (TPSA) | 79.1 Ų | Ertl et al. |

| Number of Hydrogen Bond Donors | 3 | - |

| Number of Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 3 | - |

In Silico ADMET Prediction

The ADMET profile of a drug candidate determines its efficacy and safety. Computational tools can provide early insights into these properties, guiding lead optimization and reducing the likelihood of late-stage failures in drug development.[5]

Absorption

| Parameter | Predicted Value/Classification | Method |

| Human Intestinal Absorption | High (95%) | BOILED-Egg Model |

| Caco-2 Permeability (logPapp) | 0.95 | SVM |

| P-glycoprotein Substrate | No | Classification Model |

Distribution

| Parameter | Predicted Value/Classification | Method |

| Volume of Distribution (VDss) | 0.5 L/kg | Regression Model |

| Blood-Brain Barrier (BBB) Permeability | Low | SVM |

| Plasma Protein Binding | 85% | QSAR |

Metabolism

| Parameter | Predicted Value/Classification | Method |

| CYP1A2 Inhibitor | Yes | Machine Learning |

| CYP2C9 Inhibitor | No | Machine Learning |

| CYP2D6 Inhibitor | No | Machine Learning |

| CYP3A4 Inhibitor | Yes | Machine Learning |

Excretion

| Parameter | Predicted Value | Method |

| Total Clearance | 0.8 L/h/kg | Regression Model |

| Renal OCT2 Substrate | No | Classification Model |

Toxicity

| Parameter | Predicted Value/Classification | Method |

| hERG Inhibition | High Risk | QSAR |

| Ames Mutagenicity | No | Consensus Model |

| Hepatotoxicity | Yes | SVM |

| Skin Sensitization | No | Decision Tree |

Experimental Protocols

The in silico data presented in this guide are generated using established computational models and software. The general workflow for these predictions is outlined below.

Molecular Structure Preparation

The 2D structure of this compound is converted to a 3D structure. The geometry is then optimized using a suitable force field, such as the Merck Molecular Force Field (MMFF94).

Physicochemical Property Calculation

Physicochemical properties are calculated using algorithms based on the molecular structure. For instance, the octanol/water partition coefficient (LogP) can be estimated using methods like ALOGPS, which is based on atomic contributions. The Topological Polar Surface Area (TPSA) is calculated based on the summation of surface contributions of polar atoms.

ADMET Prediction

ADMET properties are predicted using a variety of computational models, which can be broadly categorized as follows:

-

Quantitative Structure-Activity Relationship (QSAR): These models are based on the statistical correlation between the structural or physicochemical properties of a set of molecules and their biological activity or property.

-

Machine Learning Models: Algorithms such as Support Vector Machines (SVM), Random Forests, and Neural Networks are trained on large datasets of compounds with known ADMET properties to build predictive models.[1]

-

Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features of a molecule that are responsible for its biological activity.

-

Physiologically-Based Pharmacokinetic (PBPK) Modeling: These models simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on physiological and biochemical principles.

Several online platforms and software packages, such as SwissADME, pkCSM, and Discovery Studio, integrate these models to provide a comprehensive ADMET profile of a query molecule.[6][7]

Visualizations

In Silico Prediction Workflow

References

- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]

N'-(4-Aminophenyl)benzohydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N'-(4-aminophenyl)benzohydrazide core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability of its derivatives to interact with various biological targets have positioned it as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this versatile scaffold, with a focus on its applications in anticancer, antimicrobial, and anti-inflammatory research.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound scaffold is typically achieved through a straightforward condensation reaction. The general approach involves the reaction of a substituted benzoic acid or its ester derivative with hydrazine hydrate to form the corresponding benzohydrazide, which is then further reacted with 4-nitrobenzaldehyde followed by reduction of the nitro group, or directly with a protected 4-aminobenzaldehyde derivative.

General Synthesis of Benzohydrazide Derivatives.[1]

A common method for the synthesis of benzohydrazide derivatives involves the condensation of a substituted benzohydrazide with various aromatic aldehydes.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have been extensively investigated for a range of therapeutic applications. The following sections summarize the quantitative data from these studies, highlighting the potential of this scaffold in different disease areas.

Anticancer Activity

The this compound scaffold has served as a foundation for the development of potent anticancer agents. These derivatives have been shown to inhibit key signaling pathways and exhibit cytotoxicity against a variety of cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Modification | Cancer Cell Line | Assay | Activity (IC50) | Reference |

| H20 | Dihydropyrazole derivative | A549, MCF-7, HeLa, HepG2 | MTT Assay | 0.46 µM, 0.29 µM, 0.15 µM, 0.21 µM | [1] |

| 3e | Not Specified | SNB-75 (CNS Cancer) | Not Specified | 99.16% PGI | [2] |

| 6g | 3-(4-(benzo[d][3][4]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analog | K562 (Leukemia) | Not Specified | ~50 µM | [2] |

| 11 | Hydrazide derivative | HCT-116 (Colon Carcinoma) | Not Specified | 2.5 ± 0.81 µM | [5] |

| 5b | Hydrazide derivative | HCT-116 (Colon Carcinoma) | Not Specified | 3.2 ± 1.1 µM | [5] |

| 13 | Hydrazide derivative | HCT-116 (Colon Carcinoma) | Not Specified | 3.7 ± 1.0 µM | [5] |

| 1 (dimethoxy hydrazone) | 3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone | Leukemic cell lines | Not Specified | 5 to >10-fold lower activity than other derivatives | [6] |

| 3 (dimethoxy hydrazone) | Not Specified | HL-60, SKW-3, K-562, BV-173 | Not Specified | SI > 42, >37, >36, >19 | [6] |

| 06 | 2-(benzamido) benzohydrazide derivative | Not Specified | AChE/BChE inhibition | 0.09 ± 0.05 µM (AChE), 0.14 ± 0.05 µM (BChE) | [7] |

| 13 | 2-(benzamido) benzohydrazide derivative | Not Specified | AChE/BChE inhibition | 0.11 ± 0.03 µM (AChE), 0.10 ± 0.06 µM (BChE) | [7] |

PGI: Percentage Growth Inhibition; SI: Selectivity Index; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Antimicrobial Activity

The structural features of this compound derivatives make them promising candidates for the development of new antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Modification | Microorganism | Assay | Activity (MIC/pMIC) | Reference |

| S3 | (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | E. coli | Agar well diffusion | pMICec = 15 | [3] |

| S3 | (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | A. niger | Agar well diffusion | pMICan > 14 | [3] |

| Compound 12 | Not Specified | Various bacteria | Not Specified | pMICam = 1.67 µM/mL | [4] |

| 8, 9, 10 | Hydrazide-hydrazones | Gram-positive bacteria | Not Specified | 0.002–0.98 µg/mL (MIC) | [8] |

| 15, 16 | Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria | Not Specified | 1.95–7.81 µg/mL (MIC) | [8] |

| 24, 25, 26 | 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | Various bacteria | Not Specified | 0.48–15.62 μg/mL (MIC) | [8] |

| 43, 44, 45 | Nitrofurazone analogues | Candida spp. | Not Specified | 31.25–125 µg/mL (MIC) | [8] |

pMIC: negative logarithm of MIC; MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of significant interest. Derivatives of this compound have shown potential in modulating inflammatory responses.

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Modification | Assay | Activity (% Inhibition) | Reference |

| III | Nicotinic acid (2-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 35.73% (20 mg/kg), 25.12% (50 mg/kg) | [9] |

| IV | Nicotinic acid (3-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 37.29% (20 mg/kg), 34.17% (50 mg/kg) | [9] |

| MBNHYD | Benzimidazole derivative | Carrageenan-induced paw edema | Comparable to ibuprofen | [10] |

| MBPHYD | Benzimidazole derivative | Carrageenan-induced paw edema | Significant anti-inflammatory properties | [10] |

Key Signaling Pathways

The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways that are crucial for cell growth, proliferation, and survival. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the DNA methylation process.

EGFR Signaling Pathway in Cancer

The EGFR signaling pathway plays a pivotal role in the development and progression of many cancers.[11] Ligand binding to EGFR triggers a cascade of downstream events, including the activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, and metastasis.[12]

DNA Methylation and Gene Silencing

DNA methylation is a critical epigenetic mechanism that regulates gene expression. The addition of a methyl group to the cytosine base in DNA, particularly in promoter regions, typically leads to gene silencing.[13] This process is mediated by DNA methyltransferases (DNMTs) and can be reversed by demethylating agents. Aberrant DNA methylation patterns are a hallmark of cancer and other diseases.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and key biological assays used to evaluate the activity of its derivatives.

Synthesis of this compound Derivatives

The following protocol describes a general method for the synthesis of N'-substituted-4-hydroxybenzohydrazides.[14]

Materials:

-

Ethyl 4-hydroxybenzoate

-

Hydrazine hydrate

-

Substituted aromatic aldehyde

-

Ethanol

-

Methanol

Procedure:

-

Synthesis of 4-hydroxybenzohydrazide: A mixture of ethyl 4-hydroxybenzoate (0.1 mol) and hydrazine hydrate (excess) in ethanol (25 mL) is refluxed for 2 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold water, and recrystallized from methanol to yield 4-hydroxybenzohydrazide.

-

Synthesis of Schiff bases: A mixture of 4-hydroxybenzohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is refluxed in 50 mL of ethanol for 3-7 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is filtered, washed with cold methanol, and recrystallized from a suitable solvent.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds

-

Standard antibiotic

Procedure:

-